4-Ethylquinoline
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Ethylquinoline consists of a benzene ring fused with a pyridine ring, with an ethyl group attached to the 4th carbon of the quinoline structure .Chemical Reactions Analysis
Quinoline derivatives, including 4-Ethylquinoline, can undergo various chemical reactions. For instance, they can participate in transition-metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
4-Ethylquinoline has a density of 1.1±0.1 g/cm3, a boiling point of 273.2±9.0 °C at 760 mmHg, and a flash point of 113.1±11.3 °C . It has a molar refractivity of 51.7±0.3 cm3, and its polar surface area is 13 Å2 .Scientific Research Applications
Medicinal Chemistry: Antimalarial Drug Synthesis
4-Ethylquinoline: serves as a core structure in the synthesis of antimalarial drugs. Its derivatives, such as chloroquine and mefloquine, leverage the quinoline scaffold due to its bioactivity against the malaria parasite . The modification of the quinoline core can lead to the development of new antimalarial agents with improved efficacy and reduced resistance.
Antitumor Activity
Quinoline derivatives exhibit a broad spectrum of therapeutic properties, including antitumor activity . The structural analogs of 4-Ethylquinoline are being explored for their potential to inhibit cancer cell growth and proliferation, making them candidates for anticancer drug development.
Antimicrobial Applications
The quinoline motif is known for its antimicrobial properties4-Ethylquinoline and its functionalized derivatives are studied for their effectiveness against various bacterial and fungal pathogens, contributing to the field of antimicrobial chemotherapy .
Organic Synthesis
In synthetic organic chemistry, 4-Ethylquinoline is utilized as a versatile intermediate. It is employed in the construction of complex organic molecules, serving as a building block for various synthetic pathways .
Green Chemistry
The synthesis and functionalization of quinoline derivatives, including 4-Ethylquinoline , are being adapted to greener and more sustainable chemical processes. This includes the use of eco-friendly catalysts and solvent-free conditions, aligning with the principles of green chemistry .
Anti-Inflammatory and Antioxidant Properties
Research has shown that quinoline derivatives can exhibit significant anti-inflammatory and antioxidant effects4-Ethylquinoline is part of this research, with studies focusing on its potential to treat inflammatory diseases and combat oxidative stress .
Antiviral Research: Anti-SARS-CoV-2 Activity
The quinoline scaffold is being investigated for its antiviral capabilities, particularly against SARS-CoV-2, the virus responsible for COVID-19. Derivatives of 4-Ethylquinoline are among the compounds being screened for their ability to inhibit the virus’s replication .
Antituberculosis Activity
Tuberculosis remains a significant global health challenge, and new therapeutic agents are in constant demand4-Ethylquinoline derivatives are explored for their antituberculosis activity, offering a potential pathway for novel treatment options .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-ethylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYJBGYNFMPCLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=NC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172497 | |
Record name | Quinoline, 4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylquinoline | |
CAS RN |
19020-26-9 | |
Record name | Quinoline, 4-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019020269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINOLINE, 4-ETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O719B641V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 4-Ethylquinoline be synthesized through dehydration reactions?
A: While dehydration might seem like a viable pathway, research indicates that it primarily yields different products. For instance, dehydrating 4-(1-hydroxyethyl)quinoline or its xanthate derivative mainly produces 4-ethylquinoline and 4-acetylquinoline in equal amounts, with 4-vinylquinoline appearing only as a minor product []. Similarly, dehydrochlorination of 4-(1-chloroethyl)quinoline favors the formation of 4-ethyl-3-ethoxyquinoline, leaving 4-vinylquinoline as a minor product [].
Q2: What are the alternative synthetic routes for 4-Ethylquinoline?
A: A more effective synthesis involves the Wittig reaction. Reacting 4-quinolinecarboxaldehyde with methyl triphenylphosphonium ylide in dimethyl sulfoxide leads to the formation of 4-vinylquinoline in good yield [].
Q3: How does the structure of quinoline derivatives influence their reactivity in photochemical reactions with organic acids?
A: The position of substituents on the quinoline ring significantly affects the products formed in photochemical reactions with organic acids. For example, irradiating 2-quinolinecarbonitrile in the presence of propionic acid yields products like 2-Ethylquinoline, 2, 4-diethylquinoline, 2-phenylquinoline, and 4-ethyl-2-quinolinecarbonitrile []. In contrast, 3-quinolinecarbonitrile under similar conditions produces 2-ethyl-3-quinolinecarbonitrile, 4-ethyl-3-quinolinecarbonitrile, 3-cyano-4-ethyl-1, 4-dihydroquinoline, and 2, 4-diethyl-3-quinolinecarbonitrile []. This difference highlights the impact of substituent position on the reactivity and product selectivity in these reactions.
Q4: Can 4-Ethylquinoline be synthesized through amination reactions?
A: While direct amination of 4-ethylquinoline is not discussed in the provided research, an interesting reaction occurs with its structural isomer, 1-ethylquinoline 1-oxide []. Reacting it with isopropyl nitrite and sodium amide in liquid ammonia leads to the formation of 2-amino-4-ethylquinoline 1-oxide as the major product []. This reaction showcases the potential of amination reactions in synthesizing specific derivatives of 4-ethylquinoline.
Q5: Is there any information available about the presence of 4-ethylquinoline in complex mixtures like petroleum distillates?
A: While the provided research doesn't specifically address 4-ethylquinoline, one paper focuses on identifying nitrogen compounds in petroleum distillates []. Although this particular study centers on the isolation and synthesis of 2,3,8-Trimethyl-4-ethylquinoline from Californian petroleum, it suggests that similar analytical techniques might be employed to investigate the presence and properties of 4-ethylquinoline in such complex mixtures.
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